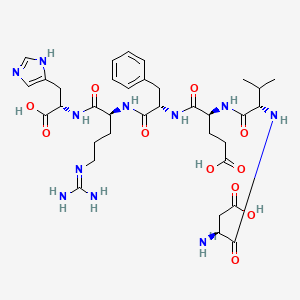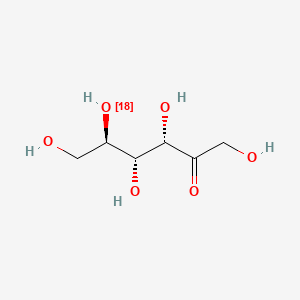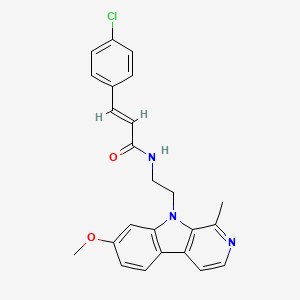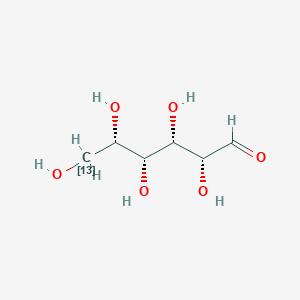
L-Idose-13C-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Idose-13C-2 is a stable isotope-labeled compound, specifically a 13C-labeled version of L-Idose. L-Idose is a monosaccharide, which is a type of simple sugar. The 13C labeling is used for tracing and quantitation purposes in various scientific research applications. The molecular formula of this compound is C5H12O6, and it has a molecular weight of 181.15 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Idose-13C-2 involves the incorporation of the 13C isotope into the L-Idose molecule. This can be achieved through various synthetic routes, including the use of 13C-labeled precursors in the chemical synthesis of L-Idose. The reaction conditions typically involve controlled temperature and pH to ensure the stability of the isotope-labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using 13C-labeled starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
L-Idose-13C-2 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohols.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield L-Idonic acid, while reduction can produce L-Iditol .
Aplicaciones Científicas De Investigación
L-Idose-13C-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of L-Idose-13C-2 involves its incorporation into metabolic pathways where it acts as a tracer. The 13C label allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
L-Idose: The non-labeled version of L-Idose.
D-Idose: The D-isomer of Idose.
L-Iditol: The reduced form of L-Idose.
L-Idonic acid: The oxidized form of L-Idose .
Uniqueness
L-Idose-13C-2 is unique due to its 13C labeling, which allows for precise tracking and quantitation in scientific studies. This makes it particularly valuable in research applications where understanding the detailed metabolic pathways and interactions is crucial .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i2+1 |
Clave InChI |
GZCGUPFRVQAUEE-DIGXEVASSA-N |
SMILES isomérico |
[13CH2]([C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)
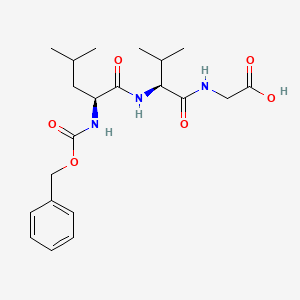
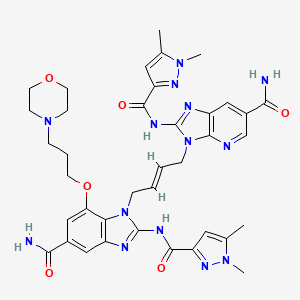
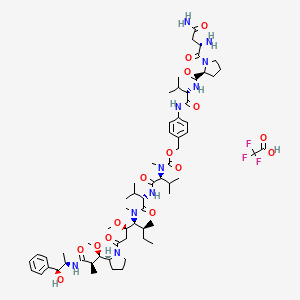
pyrimidine-2,4-dione](/img/structure/B12392482.png)
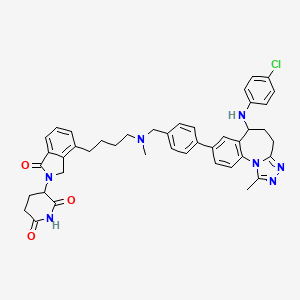
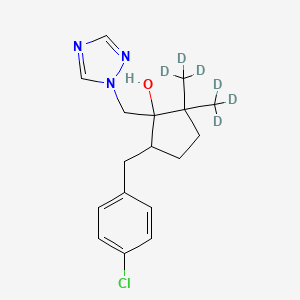
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)

